molecular formula C7H12N2O2 B12890808 3-(3-Methoxyisoxazol-5-yl)propan-1-amine

3-(3-Methoxyisoxazol-5-yl)propan-1-amine

Cat. No.: B12890808
M. Wt: 156.18 g/mol
InChI Key: UYRNEVOLMNLLGM-UHFFFAOYSA-N
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Description

3-(3-Methoxyisoxazol-5-yl)propan-1-amine is an organic compound with the molecular formula C7H12N2O2 It features an isoxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyisoxazol-5-yl)propan-1-amine typically involves the reaction of 3-methoxyisoxazole with a suitable amine. One common method is the nucleophilic substitution reaction where 3-methoxyisoxazole is reacted with 1-bromo-3-chloropropane in the presence of a base to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyisoxazol-5-yl)propan-1-amine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.

    Substitution: Nucleophilic substitution reactions can introduce various substituents onto the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

3-(3-Methoxyisoxazol-5-yl)propan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Methoxyisoxazol-5-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can participate in hydrogen bonding and other interactions, influencing the activity of the compound. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    3-(3-Methoxyisoxazol-5-yl)propanoic acid: This compound has a similar structure but with a carboxylic acid group instead of an amine.

    3-(3-Methylisoxazol-5-yl)propan-1-amine: This compound features a methyl group instead of a methoxy group on the isoxazole ring.

Uniqueness

3-(3-Methoxyisoxazol-5-yl)propan-1-amine is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

3-(3-methoxy-1,2-oxazol-5-yl)propan-1-amine

InChI

InChI=1S/C7H12N2O2/c1-10-7-5-6(11-9-7)3-2-4-8/h5H,2-4,8H2,1H3

InChI Key

UYRNEVOLMNLLGM-UHFFFAOYSA-N

Canonical SMILES

COC1=NOC(=C1)CCCN

Origin of Product

United States

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